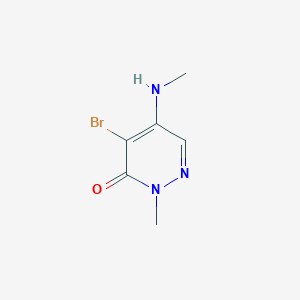
4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one, commonly known as BMP, is an organic compound that belongs to the class of pyridazinones. It is found in a variety of natural products, including some plant-derived compounds. BMP is a versatile compound that has numerous applications in the field of organic chemistry. It finds use in the synthesis of various heterocyclic compounds, as well as in the production of pharmaceuticals, agrochemicals, and other organic compounds. In addition, BMP has been used in scientific research to study the mechanism of action, biochemical and physiological effects, and the advantages and limitations of laboratory experiments.
Scientific Research Applications
BMP has been used in scientific research to study the mechanism of action, biochemical and physiological effects, and the advantages and limitations of laboratory experiments. For example, BMP has been used to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs on cells and tissues. In addition, BMP has been used to study the advantages and limitations of laboratory experiments, such as the use of microorganisms, cell cultures, and animal models.
Mechanism of Action
The mechanism of action of BMP is not fully understood. However, it is believed that BMP acts as an inhibitor of cyclooxygenase-2 (COX-2) and other enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, BMP has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
BMP has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of prostaglandins and other inflammatory mediators. In addition, BMP has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. Furthermore, BMP has been shown to have antioxidant and anti-inflammatory properties, as well as to reduce the production of nitric oxide.
Advantages and Limitations for Lab Experiments
BMP has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound, which makes it an attractive choice for laboratory experiments. In addition, BMP is a relatively stable compound, which makes it safe to use in laboratory experiments. However, BMP is also a relatively non-specific compound, which means that it may not be as effective in laboratory experiments as more specific compounds. Furthermore, BMP is a relatively toxic compound, which means that it must be handled with care in laboratory experiments.
Future Directions
The future directions for BMP research are numerous. One potential direction is the development of new synthetic methods for the production of BMP. In addition, further research could be conducted to better understand the mechanism of action of BMP and its biochemical and physiological effects. Furthermore, research could be conducted to explore the potential applications of BMP in the pharmaceutical and agrochemical industries. Finally, research could be conducted to explore the potential advantages and limitations of using BMP in laboratory experiments.
Synthesis Methods
BMP can be synthesized through a variety of methods. The most common method is the Michael addition reaction, which involves the reaction of a nucleophilic reagent, such as an amine, with an electrophilic compound, such as an aldehyde or ketone. Other methods include the use of Grignard reagents, the use of organolithium compounds, and the use of organometallic reagents. In addition, BMP can be synthesized through the use of a variety of catalysts, including palladium, rhodium, and copper.
properties
IUPAC Name |
4-bromo-2-methyl-5-(methylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-8-4-3-9-10(2)6(11)5(4)7/h3,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNSEHXKFQVSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

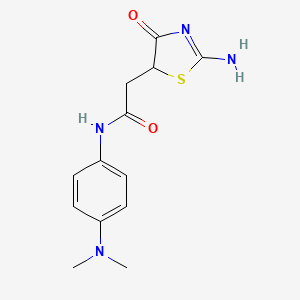
![3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2846752.png)
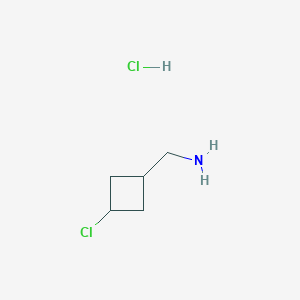

![7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846758.png)

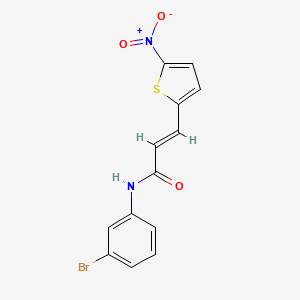

![4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B2846762.png)
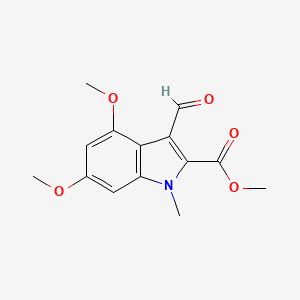
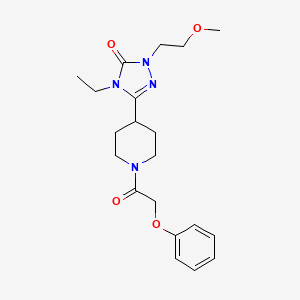

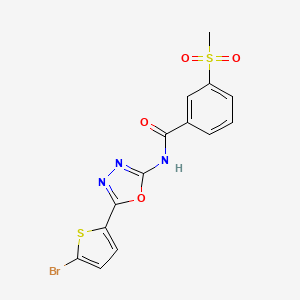
![3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine](/img/structure/B2846770.png)